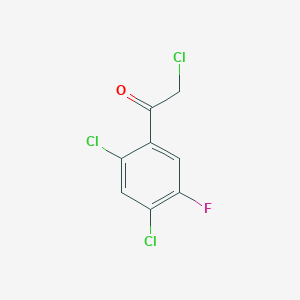

2-Chloro-1-(2,4-dichloro-5-fluorophenyl)ethan-1-one

Beschreibung

Eigenschaften

Molekularformel |

C8H4Cl3FO |

|---|---|

Molekulargewicht |

241.5 g/mol |

IUPAC-Name |

2-chloro-1-(2,4-dichloro-5-fluorophenyl)ethanone |

InChI |

InChI=1S/C8H4Cl3FO/c9-3-8(13)4-1-7(12)6(11)2-5(4)10/h1-2H,3H2 |

InChI-Schlüssel |

WKCHLKAXSYRKAG-UHFFFAOYSA-N |

Kanonische SMILES |

C1=C(C(=CC(=C1F)Cl)Cl)C(=O)CCl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Multi-Step Synthesis Starting from Paranitrochlorobenzene

This is the most documented and industrially relevant synthetic route.

Chlorination of Paranitrochlorobenzene (PNCB):

Paranitrochlorobenzene undergoes chlorination to yield 3,4-dichloronitrobenzene as an intermediate.Fluorination Using Potassium Fluoride:

The 3,4-dichloronitrobenzene is treated with potassium fluoride to substitute one chlorine atom with fluorine, producing a fluorinated intermediate.- The bulk density of potassium fluoride (0.2 to 1.3 g/cm³) is critical for reaction efficiency.

- Optimization aims to reduce excess potassium fluoride usage to lower costs and simplify purification.

Chlorination to Dichlorofluorobenzene:

The fluorinated intermediate is heated in a chlorine gas environment to form 2,4-dichlorofluorobenzene.Acylation to Form the Target Compound:

The dichlorofluorobenzene undergoes acylation with an acylating agent (such as chloroacetyl chloride) to yield 2-chloro-1-(2,4-dichloro-5-fluorophenyl)ethan-1-one.- This step typically employs Friedel-Crafts acylation conditions with Lewis acid catalysts (e.g., aluminum chloride).

- The reaction mixture contains the desired product along with impurities.

Purification by Melt Crystallization:

- The crude product mixture is purified by melt crystallization in stages.

- The first crystallization involves cooling the mixture to approximately -12°C to -15°C and seeding with pure crystalline product to induce crystallization.

- The crystals are then melted and recrystallized at controlled temperatures to enhance purity and yield.

- High selectivity and yield when optimized.

- Scalable for industrial production.

- Purification steps minimize product loss.

Alternative Synthesis Approaches (Literature-Based Insights)

While the above method is predominant, other synthetic methods reported in organic synthesis literature include:

Direct Halogenation of 1-(2,4-dichloro-5-fluorophenyl)ethanone:

Starting from 1-(2,4-dichloro-5-fluorophenyl)ethanone, alpha-chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions to introduce the chlorine atom at the ethanone alpha position.Nucleophilic Substitution on Phenacyl Chloride Derivatives:

Phenacyl chloride derivatives bearing appropriate halogen substitutions can be synthesized and further modified via nucleophilic substitution reactions to introduce fluorine and chlorine atoms on the aromatic ring.

Data Table Summarizing Preparation Parameters

| Step | Reagents/Conditions | Key Notes | Yield Impact |

|---|---|---|---|

| Chlorination of PNCB | Chlorine gas, catalyst | Forms 3,4-dichloronitrobenzene | High yield if controlled |

| Fluorination with KF | Potassium fluoride, bulk density 0.2–1.3 | Critical step; excess KF increases cost | Yield depends on KF stoichiometry |

| Chlorination of intermediate | Chlorine gas, heating | Produces dichlorofluorobenzene | Moderate to high yield |

| Acylation | Acylating agent (e.g., chloroacetyl chloride), Lewis acid catalyst | Friedel-Crafts acylation | High yield with optimized conditions |

| Purification by melt crystallization | Cooling (-12°C to -15°C), seeding, recrystallization | Enhances purity, reduces impurities | Improves final product quality |

Research Findings and Optimization Notes

Potassium Fluoride Usage:

Excess potassium fluoride traditionally used to drive fluorination increases costs and complicates purification. Research focuses on minimizing KF excess by controlling its bulk density and reaction conditions to maximize fluorinated intermediate yield.Melt Crystallization Purification:

Multi-stage melt crystallization is effective in enriching the product purity while minimizing losses. This method is preferred over conventional solvent recrystallization due to better control over crystal formation and impurity rejection.Industrial Scale Considerations: The process is optimized for continuous or batch operation with emphasis on reaction temperature control, reagent stoichiometry, and purification steps to maximize throughput and minimize waste.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The chlorine atom at the β-position (adjacent to the carbonyl group) undergoes nucleophilic substitution. Key reactions include:

Mechanistic Insight :

The electron-withdrawing effect of the carbonyl group polarizes the C–Cl bond, facilitating nucleophilic attack. Fluorine's meta-directing nature influences regioselectivity .

Reduction Reactions

The ketone group is reduced to secondary alcohols or alkanes under controlled conditions:

Key Data :

-

NaBH₄ selectively reduces the ketone without affecting aromatic chlorines .

-

LiAlH₄ induces C–Cl bond cleavage via radical intermediates .

Electrophilic Aromatic Substitution

The electron-deficient phenyl ring undergoes halogenation and nitration:

Regiochemical Analysis :

Fluorine directs electrophiles to the meta position, while chlorine and the ketone group exert competing ortho/para-directing effects .

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings:

Optimization Data :

Condensation Reactions

The ketone group reacts with hydrazines and hydroxylamines:

Applications :

These derivatives serve as precursors for heterocyclic compounds with antimicrobial activity .

Oxidation and Degradation Pathways

Controlled oxidation modifies the chloroalkyl chain:

Stability Note :

The compound decomposes above 200°C, releasing HCl and CO .

Reaction Optimization Data

Critical parameters for key transformations:

Wissenschaftliche Forschungsanwendungen

Research indicates that 2-Chloro-1-(2,4-dichloro-5-fluorophenyl)ethan-1-one exhibits potential biological activity, particularly antimicrobial and antifungal properties. This makes it a candidate for further exploration in medicinal chemistry. The presence of chlorine and fluorine atoms may enhance its binding affinity to biological targets, potentially leading to the inhibition of specific enzymes or receptors.

Interaction Studies

Interaction studies of 2-Chloro-1-(2,4-dichloro-5-fluorophenyl)ethan-1-one focus on its mechanism of action within biological systems. The compound may interact with specific enzymes or receptors, leading to the inhibition or activation of biochemical pathways. The unique arrangement of halogen atoms enhances its binding affinity and specificity towards molecular targets, making it an interesting subject for further pharmacological studies.

Structural Analogues

Several compounds share structural similarities with 2-Chloro-1-(2,4-dichloro-5-fluorophenyl)ethan-1-one. These include:

- 2-Chloro-1-(2,4-dichlorophenyl)ethan-1-one: This compound lacks the fluorine atom, which may affect its reactivity.

- 2-Chloro-1-(2,4-difluorophenyl)ethan-1-one: This compound contains an additional fluorine atom, which alters its properties.

- 2-Chloro-1-(2,4-dichloro-5-methylphenyl)ethan-1-one: This compound has a methyl group instead of fluorine, influencing sterics and electronics.

Wirkmechanismus

The mechanism of action of 2-Chloro-1-(2,4-dichloro-5-fluorophenyl)ethan-1-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of chlorine and fluorine atoms can enhance its binding affinity and specificity towards molecular targets.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituted Acetophenones

The table below compares key structural and molecular features of 2-Chloro-1-(2,4-dichloro-5-fluorophenyl)ethan-1-one with analogous halogenated acetophenones:

| Compound Name | CAS | Molecular Formula | Substituent Positions on Phenyl Ring | Key Functional Groups |

|---|---|---|---|---|

| 2-Chloro-1-(2,4-dichloro-5-fluorophenyl)ethan-1-one | 704-10-9 | C₈H₅Cl₂FO | 2-Cl, 4-Cl, 5-F | Ethanone |

| 2-Chloro-4'-fluoroacetophenone | 456-04-2 | C₈H₆ClFO | 2-Cl, 4-F | Ethanone |

| 2-Bromo-2'-fluoroacetophenone | 655-15-2 | C₈H₆BrFO | 2-Br, 2-F | Ethanone |

| 1-(2-Ethoxy-5-fluorophenyl)ethan-1-one | 1466-79-1 | C₁₀H₁₁FO₂ | 2-OEt, 5-F | Ethanone |

Key Observations :

- Electronic Effects: The 2,4-dichloro-5-fluoro substitution in the target compound creates a strongly electron-deficient aromatic ring, enhancing the electrophilicity of the ketone group compared to mono-halogenated analogs (e.g., 456-04-2) .

- Ethoxy groups (1466-79-1) introduce electron-donating effects, reducing carbonyl reactivity .

- Synthetic Applications: The 2,4-dichloro-5-fluoro derivative is a precursor in benzodiazepine synthesis (e.g., 7-chloro-1-[2-(diethylamino)ethyl]-5-(o-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one), whereas ethoxy analogs are used in less electrophilic contexts .

Functional Group Variants

- Enone Derivatives: 1-(2,4-Dichloro-5-fluorophenyl)-3-phenylprop-2-en-1-one () replaces the ethanone with an α,β-unsaturated ketone (enone). This conjugated system enhances UV absorption and reactivity in Michael addition or Diels-Alder reactions compared to saturated analogs .

- Hydroxyacetophenones: 2-Chloro-1-(5-chloro-2-hydroxy-4-methylphenyl)ethanone () introduces a hydroxyl group, enabling hydrogen bonding and acidity (pKa ~8–10), which is absent in the non-hydroxylated target compound. This drastically alters solubility and biological activity .

Biologische Aktivität

2-Chloro-1-(2,4-dichloro-5-fluorophenyl)ethan-1-one, with the molecular formula C₈H₄Cl₃FO and a molecular weight of 241.5 g/mol, is an organic compound characterized by its unique halogenated structure. The presence of chlorine and fluorine atoms on the phenyl ring enhances its reactivity and potential biological activity. This compound has garnered attention for its antimicrobial and antifungal properties, making it a candidate for further pharmacological studies.

The specific arrangement of halogen atoms in 2-Chloro-1-(2,4-dichloro-5-fluorophenyl)ethan-1-one significantly influences its chemical behavior. The compound's synthesis typically involves chlorination of 1-(2,4-dichloro-5-fluorophenyl)ethan-1-one using agents like thionyl chloride or phosphorus pentachloride in inert solvents such as dichloromethane at controlled temperatures.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₄Cl₃FO |

| Molecular Weight | 241.5 g/mol |

| IUPAC Name | 2-chloro-1-(2,4-dichloro-5-fluorophenyl)ethanone |

| InChI Key | WKCHLKAXSYRKAG-UHFFFAOYSA-N |

Biological Activity

Research indicates that 2-Chloro-1-(2,4-dichloro-5-fluorophenyl)ethan-1-one exhibits significant biological activity:

Antimicrobial Properties

The compound has been investigated for its antimicrobial effects, particularly against Gram-positive bacteria. Studies have shown that it possesses bactericidal properties with minimum inhibitory concentrations (MIC) ranging from 15.625 to 125 μM against various strains .

Case Study: Antibacterial Activity

A study evaluated the effectiveness of 2-Chloro-1-(2,4-dichloro-5-fluorophenyl)ethan-1-one against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated a notable reduction in biofilm formation at concentrations as low as 62.216 μg/mL, demonstrating its potential as an antibacterial agent .

Antifungal Properties

In addition to antibacterial activity, this compound has also been explored for antifungal applications. It showed effectiveness against Candida species, with MIC values surpassing those of standard antifungal agents like fluconazole .

Case Study: Antifungal Activity

In a comparative study, 2-Chloro-1-(2,4-dichloro-5-fluorophenyl)ethan-1-one exhibited superior antifungal activity against Candida albicans compared to fluconazole. The compound inhibited biofilm formation significantly without affecting planktonic cell growth, suggesting a targeted mechanism of action .

The biological activity of 2-Chloro-1-(2,4-dichloro-5-fluorophenyl)ethan-1-one is hypothesized to involve interactions with specific enzymes or receptors within microbial cells. The halogen substituents may enhance binding affinity to molecular targets, leading to inhibition of key metabolic pathways involved in cell growth and reproduction .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique features of 2-Chloro-1-(2,4-dichloro-5-fluorophenyl)ethan-1-one relative to structurally similar compounds:

| Compound Name | Key Differences |

|---|---|

| 2-Chloro-1-(2,4-dichlorophenyl)ethan-1-one | Lacks the fluorine atom; may affect reactivity. |

| 2-Chloro-1-(2,4-difluorophenyl)ethan-1-one | Contains an additional fluorine atom; alters properties. |

| 2-Chloro-1-(2,4-dichloro-5-methylphenyl)ethan-1-one | Methyl group instead of fluorine; influences sterics and electronics. |

Q & A

Q. What are the optimal synthetic routes for 2-Chloro-1-(2,4-dichloro-5-fluorophenyl)ethan-1-one, and how can reaction conditions be systematically optimized?

Methodological Answer: The synthesis of this compound typically involves Friedel-Crafts acylation or halogenation of substituted acetophenone derivatives. For example, intermediates like 2,4-dichloro-5-fluoroacetophenone can be chlorinated at the α-position using reagents such as sulfuryl chloride (SO₂Cl₂) or chlorine gas under controlled conditions. Key optimization parameters include:

- Temperature: Maintain between 0–5°C during chlorination to avoid over-halogenation.

- Catalysts: Use Lewis acids (e.g., AlCl₃) for Friedel-Crafts acylation to enhance electrophilic substitution.

- Solvent Selection: Dichloromethane or chloroform is preferred for solubility and inertness.

Post-synthesis purification via recrystallization (e.g., ethanol/water mixtures) ensures high purity. For validation, monitor reactions using TLC and confirm yields via HPLC .

Q. How can spectroscopic and crystallographic methods be employed to characterize this compound?

Methodological Answer:

- Spectroscopy:

- NMR: ¹H/¹³C NMR identifies substitution patterns. For instance, the carbonyl carbon (C=O) appears at ~195–205 ppm in ¹³C NMR, while aromatic protons show splitting patterns reflecting the dichloro-fluorophenyl group .

- LC-MS: Confirm molecular weight (MW: 254.5 g/mol) and detect impurities (e.g., via [M+H]⁺ ion at m/z 255).

- Crystallography: Single-crystal X-ray diffraction (SCXRD) with SHELX software resolves the 3D structure, particularly the orientation of the chloro and fluoro substituents. Hydrogen-bonding interactions (e.g., C=O···H) can be analyzed for packing behavior .

Q. What are the stability profiles of this compound under varying storage and experimental conditions?

Methodological Answer:

- Thermal Stability: Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures (expected >150°C).

- Light Sensitivity: Store in amber vials at 2–8°C to prevent photodegradation.

- Hydrolytic Stability: Test in buffered solutions (pH 1–12) to assess susceptibility to hydrolysis, particularly at the α-chloro ketone moiety. Monitor via UV-Vis spectroscopy for absorbance shifts .

Advanced Research Questions

Q. How can mechanistic studies elucidate the reactivity of the α-chloro ketone group in nucleophilic substitution reactions?

Methodological Answer:

- Kinetic Analysis: Use pseudo-first-order conditions with nucleophiles (e.g., amines, thiols) in polar aprotic solvents (DMF, DMSO). Monitor reaction rates via GC-MS or ¹H NMR.

- Isotopic Labeling: Introduce ¹⁸O or deuterium at the carbonyl oxygen to track intermediate formation (e.g., enolate or tetrahedral intermediates).

- Computational Modeling: Employ DFT calculations (e.g., Gaussian) to map transition states and activation energies for SN2 vs. SN1 pathways .

Q. What computational strategies are effective in predicting the compound’s electronic properties and binding affinities?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina to simulate interactions with biological targets (e.g., enzymes in antifungal pathways). Focus on the electron-withdrawing effects of Cl/F substituents on binding.

- QSAR Modeling: Corrogate Hammett constants (σ) of substituents with bioactivity data to design derivatives with enhanced potency.

- Electrostatic Potential Maps: Visualize charge distribution (via Spartan) to identify reactive sites for electrophilic attacks .

Q. How should researchers address contradictions in analytical data (e.g., NMR vs. X-ray)?

Methodological Answer:

- Cross-Validation: Compare NMR-derived bond lengths/angles with SCXRD data. Discrepancies may arise from dynamic effects in solution (e.g., rotational barriers).

- Dynamic NMR (DNMR): Resolve conformational equilibria by variable-temperature ¹H NMR (e.g., coalescence temperatures for ring-flipping).

- Synchrotron Radiation: Use high-resolution SCXRD to resolve ambiguities in electron density maps, especially for disordered halogen atoms .

Q. What role does this compound play in synthesizing bioactive heterocycles, and how can reaction yields be improved?

Methodological Answer:

- Cyclization Reactions: Use the α-chloro ketone as a precursor for thiazoles or pyrazoles via Hantzsch or Knorr syntheses. Optimize stoichiometry (1:1.2 ketone:nucleophile) and reflux in ethanol.

- Microwave-Assisted Synthesis: Reduce reaction times from hours to minutes while maintaining yields >80%.

- Catalysis: Screen Pd or Cu catalysts for cross-coupling reactions to append aryl/heteroaryl groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.